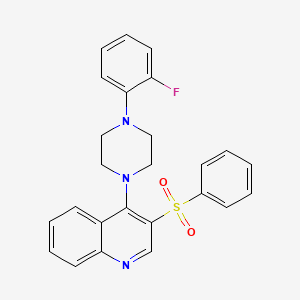

N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

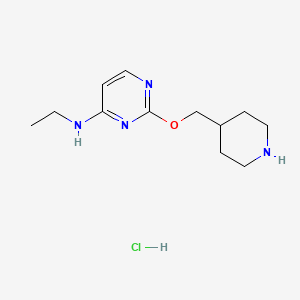

N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential and Mechanism of Action

Research on N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine and its derivatives has demonstrated notable anticancer potential across various studies. A derivative, identified through structure-activity relationship studies, exhibited potent apoptosis-inducing capabilities and efficacy in cancer models, highlighting its potential as an anticancer clinical candidate with excellent blood-brain barrier penetration (Sirisoma et al., 2009). This finding is significant as it opens avenues for treatments targeting brain cancers, where drug penetration is a major challenge.

Another study focused on the synthesis and characterization of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives, indicating the potential for a variety of chemical modifications that retain biological activity (Yan, Huang, & Zhang, 2013). Such chemical versatility is crucial for developing compounds with improved efficacy and reduced side effects.

Antimicrobial Activity

Beyond anticancer applications, quinazoline derivatives have also been explored for their antimicrobial properties. Novel quinazolinone derivatives synthesized from N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine demonstrated promising antimicrobial activity (Habib, Hassan, & El‐Mekabaty, 2013). This suggests that quinazoline derivatives could serve as a foundation for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance.

DNA-Binding and Antitumor Effects

Investigations into the DNA-binding capabilities of N-alkyl(anilino)quinazoline derivatives revealed that compounds with the quinazoline nucleus exhibit significant interaction with DNA, potentially through an intercalative binding process. This interaction mechanism could be exploited in designing drugs that target specific DNA sequences or structures within cancer cells (Garofalo et al., 2010). Furthermore, the antitumor effects of N-(4-chlorophenyl)-5,6,7- trimethoxyquinazolin-4-amine dihydrochloride were demonstrated through inhibition of phosphorylation of ERK1/2, indicating a mechanism through which these compounds exert their anticancer activity (Huang et al., 2012).

Safety and Hazards

Based on the safety data sheet of a related compound, N-(2-Chlorophenyl)maleimide, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-21-14-7-10-13(8-15(14)22-2)18-9-19-16(10)20-12-6-4-3-5-11(12)17/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDAPLSUTGJWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

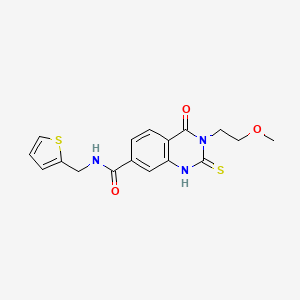

![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 2-bromobenzoate](/img/structure/B2891617.png)

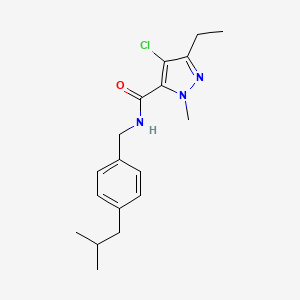

![5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2891620.png)

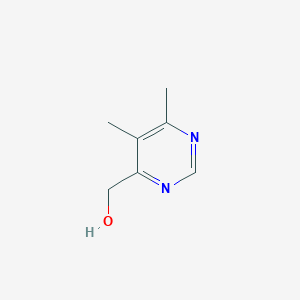

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid](/img/structure/B2891622.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2891635.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluoromethoxy)phenyl)amino)formamide](/img/structure/B2891637.png)